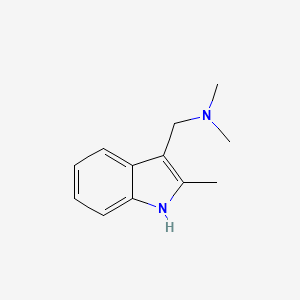

2-Methyl-3-N,N-dimethylaminomethylindole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24942. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N,N-dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-11(8-14(2)3)10-6-4-5-7-12(10)13-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNMXMZCRHTBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958303 | |

| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37125-92-1 | |

| Record name | 3-((Dimethylamino)methyl)-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037125921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37125-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLGRAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((DIMETHYLAMINO)METHYL)-2-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH810Q3BT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-3-N,N-dimethylaminomethylindole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-N,N-dimethylaminomethylindole

Authored by Gemini, Senior Application Scientist

Introduction

This compound, a derivative of the natural alkaloid gramine, is a pivotal molecule in synthetic organic and medicinal chemistry. Gramine and its analogues serve as versatile precursors for the synthesis of more complex compounds, including tryptophan derivatives, and other biologically active molecules.[1][2] Their utility stems from the reactive dimethylaminomethyl group at the C3 position of the indole ring, which can act as an excellent leaving group in nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of the core synthesis pathway for this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and field-proven experimental protocol, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals. The primary focus is on the most efficient and widely adopted method: the acid-catalyzed Mannich reaction.[1][3]

The Mannich Reaction: A Mechanistic Overview

The synthesis of this compound is a classic example of the Mannich reaction, a three-component organic condensation.[4][5] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In this specific synthesis, the nucleophile is 2-methylindole, which is particularly reactive at its C3 position.[6][7]

The reaction proceeds under acidic conditions, typically using acetic acid, which serves as both a catalyst and a solvent.[1][8] The mechanism can be dissected into two primary stages:

-

Formation of the Electrophile: The reaction begins with the formation of a highly electrophilic N,N-dimethyliminium ion (an Eschenmoser salt precursor). This occurs through the acid-catalyzed condensation of dimethylamine and formaldehyde, followed by dehydration.[4][6] The acidic medium is crucial as it protonates the hydroxyl intermediate, facilitating the loss of water to form the stable, resonance-stabilized iminium cation.

-

Electrophilic Attack and Aromatization: The electron-rich indole ring of 2-methylindole then acts as the nucleophile. Indoles preferentially undergo electrophilic substitution at the C3 position because this pathway allows the intermediate cation to be stabilized without disrupting the aromaticity of the fused benzene ring.[6][7] The π-system of the indole attacks the iminium ion, forming a new carbon-carbon bond at the C3 position. The final step is the deprotonation of this intermediate, which restores the aromaticity of the indole ring system and yields the final product, this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps of the Mannich reaction for the synthesis of this compound.

Caption: Mannich reaction pathway for 2-methylgramine synthesis.

Experimental Protocol: Synthesis of 2-Methylgramine

This protocol is a robust, self-validating system adapted from established procedures, designed for high yield and purity.[8] The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials and Reagents

-

2-Methylindole (98%+)

-

Acetic Acid (Glacial)

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (25% aqueous solution)

-

Dioxane

-

Sodium Hydroxide (50% aqueous solution)

-

Acetonitrile (for recrystallization)

-

Activated Charcoal

-

Deionized Water

-

Ice

Equipment

-

Three-necked round-bottom flask with magnetic stirrer

-

Dropping funnels

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Detailed Step-by-Step Procedure

-

Preparation of the Mannich Reagent:

-

In a suitable flask, cool 236 mL of glacial acetic acid in an ice bath with stirring.

-

Causality: The reaction is exothermic; initial cooling prevents temperature spikes that could lead to side reactions.

-

Slowly add 62 mL of 37% formaldehyde solution while maintaining the temperature at 10°C.

-

Next, add 154 mL of 25% aqueous dimethylamine dropwise. It is critical to maintain the temperature at 10°C during this addition.

-

Causality: Strict temperature control is paramount for the stable formation of the N,N-dimethyliminium ion. Higher temperatures can lead to its decomposition or polymerization of formaldehyde.

-

-

Reaction with 2-Methylindole:

-

Prepare a solution of 100 g of 2-methylindole in 160 mL of dioxane.

-

Causality: Dioxane acts as a co-solvent to ensure that the organic 2-methylindole is fully miscible with the aqueous acidic reagent mixture, promoting a homogenous reaction.

-

Add the 2-methylindole solution dropwise to the Mannich reagent, again ensuring the temperature does not rise above 10°C.

-

Once the addition is complete, stir the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into 2 liters of water with stirring. A small amount of insoluble material may form and should be removed by filtration.

-

The aqueous filtrate, containing the product as its acetate salt, is treated with activated charcoal to remove colored impurities. Filter again to obtain a clear solution.

-

Causality: The product is protonated and soluble in the acidic aqueous solution. This step separates it from non-basic impurities.

-

-

Precipitation of the Free Base:

-

Cool the filtrate in an ice bath and basify by the dropwise addition of approximately 225 mL of 50% aqueous sodium hydroxide. The product will precipitate as a solid.

-

Causality: Addition of a strong base deprotonates the tertiary amine, rendering the product neutral and insoluble in water, which allows for its collection.

-

Collect the product by filtration, wash thoroughly with water, and air dry. The yield of crude product is approximately 96 g.[8]

-

-

Purification:

-

For higher purity, dissolve the crude product in dilute aqueous HCl and treat with activated carbon again.

-

Filter the solution and dilute with water. Re-precipitate the product by basifying with 50% NaOH.

-

Collect the solid, air dry, and recrystallize from acetonitrile.

-

Causality: Recrystallization from a suitable solvent like acetonitrile provides the final product with high purity, suitable for further synthetic applications or analytical characterization. The final yield after recrystallization is approximately 72 g.[8]

-

Data Presentation: Stoichiometry and Yield

The following table summarizes the quantitative data for the synthesis.

| Reactant/Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| 2-Methylindole | C₉H₉N | 131.17 | 100 g | 0.762 | 1.0 |

| Formaldehyde | CH₂O | 30.03 | 62 mL (37% aq.) | ~0.765 | ~1.0 |

| Dimethylamine | (CH₃)₂NH | 45.08 | 154 mL (25% aq.) | ~0.985 | ~1.3 |

| Acetic Acid | CH₃COOH | 60.05 | 236 mL | ~4.12 | 5.4 |

| Product | C₁₂H₁₆N₂ | 188.27 | ~72 g (purified) | 0.382 | ~50% Yield |

Note: Moles for aqueous solutions are estimated based on concentration and density. The reported yield is based on the literature protocol.[8]

Conclusion

The Mannich reaction provides a direct and high-yielding pathway to this compound. By carefully controlling key parameters, particularly temperature, and understanding the role of each reagent, researchers can reliably produce this valuable synthetic intermediate. The protocol described herein is a testament to the robustness of this classic transformation, offering a solid foundation for its application in academic and industrial research settings. The resulting compound serves as a versatile building block for accessing a wide array of more complex molecular architectures.

References

-

Bioactivity-guided synthesis of gramine derivatives as new MT1 and 5-HT1A receptors agonists. Taylor & Francis Online. Available at: [Link]

-

Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism. Testbook. Available at: [Link]

-

Synthesis of Procedure 67B. 2-METHYLGRAMINE. PrepChem.com. Available at: [Link]

-

Recent Developments of Gramine: Chemistry and Biological Activity. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Mannich reaction: Promising Mechanism. Chemistry Notes. Available at: [Link]

-

Synthesis of Unprotected Racemic Tryptophan Derivatives Using Gramine via Nickel(II) Complex. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Mannich reaction. Wikipedia. Available at: [Link]

-

Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D. Available at: [Link]

-

MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, Vol. 36, No. 10, 1993. Available at: [Link]

-

Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. Available at: [Link]

-

Mannich Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. Mannich Reaction [organic-chemistry.org]

- 6. testbook.com [testbook.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. prepchem.com [prepchem.com]

Introduction: The Imperative for Characterizing 2-Methylgramine

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methylgramine

2-Methylgramine, an indole alkaloid derivative, belongs to a class of compounds of significant interest in medicinal chemistry and drug development. Its structural similarity to neuroactive compounds necessitates a thorough understanding of its physicochemical properties. These parameters are not mere data points; they are critical determinants of a molecule's behavior, governing everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation feasibility and shelf-life. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is the foundational blueprint upon which successful therapeutic development is built.

This guide eschews a rigid, templated approach. Instead, it presents a logical, field-proven workflow for the de novo characterization of 2-Methylgramine. We will proceed from initial synthesis and structural confirmation to the systematic determination of its key physicochemical attributes. The causality behind each experimental choice is explained, providing a self-validating framework for generating a robust and reliable data package.

Section 1: Synthesis and Purification: Obtaining High-Quality Material

Synthesis via Mannich Reaction

The synthesis of 2-Methylgramine is achieved by reacting 2-methylindole with formaldehyde and dimethylamine.[1] This electrophilic substitution reaction is highly effective for indoles, which are electron-rich aromatic systems.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (maintaining 10°C), combine 236 mL of glacial acetic acid with 62 mL of 37% formaldehyde.

-

Amine Addition: Add 154 mL of 25% aqueous dimethylamine dropwise to the cooled solution, ensuring the temperature does not exceed 10°C. The cooling is critical to control the exothermic reaction and prevent the formation of side products.

-

Indole Addition: Prepare a solution of 100 g of 2-methylindole in 160 mL of dioxane. Add this solution dropwise to the reaction mixture, again maintaining a temperature of 10°C.[1]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-methylindole) is consumed.

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically basified to deprotonate the tertiary amine, allowing for extraction into an organic solvent. The crude product is then isolated following solvent evaporation.

Purification Protocol

Purification is critical to remove unreacted starting materials, reagents, and any side products. For a basic compound like 2-Methylgramine, a combination of extraction and chromatography is effective.

Step-by-Step Purification Protocol:

-

Acid-Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the 2-Methylgramine, pulling it into the aqueous layer and leaving non-basic impurities behind.

-

Basification and Re-extraction: Collect the aqueous layer and basify it with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10. This deprotonates the amine.

-

Final Extraction: Extract the free-base 2-Methylgramine back into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.

-

Chromatography (If Necessary): If impurities persist, column chromatography on silica gel is a standard method.[2] Given the basicity of the amine, which can lead to poor peak shape and irreversible binding on silica, it is often beneficial to pre-treat the silica with a small amount of a tertiary amine like triethylamine in the mobile phase.

Caption: Workflow for Synthesis and Purification of 2-Methylgramine.

Section 2: Structural Elucidation and Purity Assessment

Before proceeding to bulk property measurements, the chemical identity and purity of the synthesized compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. For 2-Methylgramine, one would expect to see characteristic signals for the indole ring protons, the C2-methyl group, the methylene bridge, and the N,N-dimethyl group. 2D NMR techniques like HSQC can be used to correlate proton and carbon signals, providing definitive structural confirmation.[3][4] Although specific spectra for 2-Methylgramine are not publicly available, the expected chemical shifts can be predicted based on analogous structures. In some cases, proton exchange with the solvent (especially if protic) can broaden the N-H signal of the indole ring.[5]

Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum, typically generated by electron ionization (EI), offers further structural clues. For tertiary amines like 2-Methylgramine, a characteristic fragmentation is the α-cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium cation, which would likely be the base peak.[6][7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for 2-Methylgramine include:

-

N-H Stretch (Indole): A sharp peak around 3300-3500 cm⁻¹.

-

C-H Stretches (Aliphatic & Aromatic): Peaks in the 2800-3100 cm⁻¹ region.

-

C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1250–1335 cm⁻¹ range, characteristic of aromatic amines.[8][9]

| Technique | Purpose | Expected Key Features for 2-Methylgramine |

| ¹H NMR | Confirms proton environment and connectivity. | Signals for indole protons, C2-CH₃, CH₂ bridge, and N(CH₃)₂. |

| ¹³C NMR | Confirms carbon skeleton. | Resonances for all unique carbon atoms in the structure. |

| Mass Spec (HRMS) | Determines molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₁₂H₁₆N₂. |

| IR Spectroscopy | Identifies functional groups. | N-H stretch (indole), aromatic C=C stretches, aliphatic C-H, and C-N stretches. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a drug substance.

Step-by-Step HPLC Protocol:

-

Column Selection: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The acidic modifier ensures the tertiary amine is protonated, which generally results in better peak shapes.

-

Detection: UV detection is suitable due to the indole chromophore. A photodiode array (PDA) detector can be used to assess peak purity by comparing spectra across the peak.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For drug development, a purity of >98% is often required.

Caption: Logical workflow for structural elucidation and purity analysis.

Section 3: Determination of Key Physicochemical Properties

With a confirmed, pure sample, the core physicochemical properties can be determined.

Acidity Constant (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding. 2-Methylgramine has a basic tertiary amine, and its pKa will be that of its conjugate acid.

Potentiometric Titration Protocol: Potentiometric titration is a widely used and reliable method for pKa determination within the pH range of 2-12.[10][11]

-

Sample Preparation: Accurately weigh a sample of 2-Methylgramine (e.g., 20-40 µmoles) and dissolve it in a suitable solvent, typically a water/methanol or water/acetonitrile mixture to ensure solubility.[11]

-

Titration: Acidify the solution with a standardized HCl solution to protonate the amine fully.

-

Titrant Addition: Slowly titrate the solution with a standardized NaOH solution, recording the pH value after each addition of titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Aqueous Solubility

Solubility is a cornerstone property for drug development, directly impacting bioavailability. The solubility of ionizable compounds like 2-Methylgramine is highly pH-dependent.

Equilibrium Shake-Flask Method (pH-Dependency):

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).

-

Incubation: Add an excess amount of solid 2-Methylgramine to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solids.

-

Quantification: Accurately dilute the supernatant and determine the concentration of dissolved 2-Methylgramine using a validated analytical method, such as HPLC-UV.

-

Data Presentation: The results should be presented in a table and graphically as solubility (e.g., in mg/mL or µM) versus pH.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 25 | (Experimental Value) |

| pH 5.0 Buffer | 25 | (Experimental Value) |

| pH 7.4 Buffer | 25 | (Experimental Value) |

| pH 9.0 Buffer | 25 | (Experimental Value) |

| Water | 25 | (Experimental Value) |

Stability Assessment

Understanding a compound's stability is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[12]

Forced Degradation Protocol:

-

Stress Conditions: Expose solutions of 2-Methylgramine to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 80°C).

-

Basic Hydrolysis: 0.1 M NaOH at an elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid compound and a solution (e.g., at 80°C).

-

Photolytic Stress: Expose the solid and solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from all degradation products.[12]

-

Characterization: If significant degradation occurs, use LC-MS and NMR to identify the structure of the major degradation products. Amines can be susceptible to oxidation, forming N-oxides, or reaction with atmospheric CO₂.[12]

Caption: Experimental workflow for a forced degradation study.

Conclusion

The physicochemical properties of 2-Methylgramine are not static values but are interconnected parameters that define its potential as a drug candidate. The systematic workflow detailed in this guide—from controlled synthesis and rigorous purification to multi-faceted analytical characterization—provides a robust framework for any researcher tasked with evaluating this, or similar, novel chemical entities. By understanding the causality behind each experimental step and adhering to principles of scientific integrity, drug development professionals can build the comprehensive data package necessary to make informed decisions and advance promising compounds toward the clinic.

References

-

PrepChem. Synthesis of PROCEDURE 10B. 2-METHYLGRAMINE. Available from: [Link]

-

NIOSH. Method 2010. Aliphatic Amines. Available from: [Link]

-

NIST. 2-Propen-1-amine, 2-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

-

Xie, J., et al. Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Scribd. 2-Methylamine Synthesis Pictorial. Available from: [Link]

-

Chemsrc. 2-Methylallylamine | CAS#:2878-14-0. Available from: [Link]

-

IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Available from: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Liquids 2023, 3(2), 214-245. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of dimethylamine C2H7N CH3NHCH3. Available from: [Link]

-

ResearchGate. (PDF) Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

-

Chemister.ru. Properties of substance: methylamine. Available from: [Link]

-

Juranić, I. Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta 87 (2014) 343–348. Available from: [Link]

-

Human Metabolome Database. HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000164). Available from: [Link]

-

NIH PubChem. Methylamine | CH3NH2 | CID 6329. Available from: [Link]

-

Cheméo. Chemical Properties of Methylamine (CAS 74-85-5). Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of methylamine CH5N CH3NH2. Available from: [Link]

-

US EPA. OSHA Method 40: Methylamine. Available from: [Link]

-

NIST. Methylamine. NIST Chemistry WebBook. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. Available from: [Link]

-

PubMed. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. Anal Biochem. 1995 Mar 1;225(2):259-65. Available from: [Link]

-

University of Rochester. Solvent: methylamine. Department of Chemistry. Available from: [Link]

-

Sci-Hub. N‑Methylmelamines: Synthesis, Characterization, and Physical Properties. J. Org. Chem. 2016, 81, 9, 3629–3639. Available from: [Link]

-

Espacenet. Methylamines purification process - Patent 0037695. Available from: [Link]

-

NIH PMC. Impact of Solvent on the Thermal Stability of Amines. Ind. Eng. Chem. Res. 2022, 61, 43, 16129–16140. Available from: [Link]

-

Gall, J. F. PART 33-Methylamines. Hydrocarbon Processing, April 1969. Available from: [Link]

-

Taylor & Francis Online. LIQUID METHYLAMINE AS A SOLVENT, AND A STUDY OF ITS CHEMICAL REACTIVITY. Available from: [Link]

-

PubMed. Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. Int J Pharm. 2010 Feb 15;386(1-2):57-62. Available from: [Link]

-

BMRB. bmse000224 Trimethylamine at BMRB. Available from: [Link]

-

PubMed. Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. J Chromatogr B Analyt Technol Biomed Life Sci. 2024 May 1;1236:124098. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3. Available from: [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules 2018, 23(4), 809. Available from: [Link]

-

UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available from: [Link]

-

Organic Syntheses. Ethylamine, N-methyl-. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available from: [Link]

-

Thermopedia. METHYLAMINE. Available from: [Link]

-

Analytical Methods (RSC Publishing). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Analytical Method [keikaventures.com]

- 3. hmdb.ca [hmdb.ca]

- 4. bmse000224 Trimethylamine at BMRB [bmrb.io]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. enamine.net [enamine.net]

- 12. benchchem.com [benchchem.com]

2-Methyl-3-N,N-dimethylaminomethylindole CAS number 37125-92-1

An In-depth Technical Guide to 2-Methyl-3-N,N-dimethylaminomethylindole (CAS: 37125-92-1)

Introduction: A Versatile Intermediate in Indole Chemistry

This compound, also known by its synonym N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine, is a key synthetic intermediate belonging to the family of gramine analogs.[1] Gramine (3-N,N-dimethylaminomethylindole) itself is a naturally occurring indole alkaloid found in various plant species and serves as a cornerstone in the synthesis of a vast array of substituted indoles, including the essential amino acid L-tryptophan.[2][3]

This guide focuses on the 2-methyl derivative, a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of a methyl group at the C2 position of the indole scaffold profoundly influences the molecule's electronic and steric properties. This modification can enhance metabolic stability or modulate binding affinity to biological targets, making it an important structural motif in rational drug design.[4] This document provides a comprehensive overview of its synthesis, characterization, and critical applications as a versatile building block for creating complex, pharmacologically active agents.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for any synthetic application or experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37125-92-1 | [1] |

| Molecular Formula | C₁₂H₁₆N₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Synonyms | N,N-Dimethyl-1-(2-methyl-1h-indol-3-yl)methanamine, 2-Methylgramine | [1] |

| Appearance | Typically an off-white or pale yellow solid/oil | General knowledge |

| Solubility | Soluble in chloroform, methanol, and other common organic solvents | [5] (by analogy) |

Core Synthesis: The Mannich Reaction

The most direct and widely employed method for synthesizing this compound is the Mannich reaction. This powerful three-component condensation is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located on a carbon atom.[6][7] In this context, the electron-rich C3 position of 2-methylindole acts as the carbon nucleophile.

Causality of the Mechanism

The reaction proceeds via the initial formation of an electrophilic Eschenmoser's salt precursor, the dimethylaminium ion, from the condensation of dimethylamine and formaldehyde.[6] 2-Methylindole, the substrate, possesses a high degree of nucleophilicity at its C3 position, driven by the electron-donating nature of the nitrogen atom.[8] This inherent reactivity facilitates an electrophilic aromatic substitution, where the indole attacks the iminium ion to form the final product. The presence of an acid catalyst, such as acetic acid, is often used to accelerate the formation of the highly reactive iminium electrophile.[9]

While the reaction is generally efficient, the steric hindrance imposed by the C2-methyl group can sometimes lead to slightly lower yields compared to the synthesis of unsubstituted gramine.[10]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure synthesized from established methodologies for Mannich reactions on indoles.[9][11]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine 2-methylindole (1.0 eq), dimethylamine (as a 40% aqueous solution, 1.2 eq), and glacial acetic acid (2.0 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Reaction Initiation: While maintaining the temperature below 10 °C, add formaldehyde (as a 37% aqueous solution, 1.2 eq) dropwise to the stirred mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-methylindole spot has been consumed.

-

Work-up and Isolation: Make the reaction mixture alkaline (pH 9-10) by the slow addition of a cold 20% sodium hydroxide solution. The product will typically precipitate as a solid or separate as an oil.

-

Purification: Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~8.0 (br s, 1H, indole N-H), 7.5-7.6 (d, 1H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), ~3.5 (s, 2H, -CH₂-N), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 6H, -N(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~135 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~121 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~110 (Ar-C), ~108 (Ar-C), ~55 (-CH₂-N), ~45 (-N(CH₃)₂), ~12 (Ar-CH₃) |

| MS (ESI+) | m/z: 189.14 [M+H]⁺, corresponding to the protonated molecular ion of C₁₂H₁₆N₂. |

| IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1450 (C=C stretch) |

Note: Predicted chemical shifts (δ) are based on the analysis of the parent compound gramine and related 2-methylindole derivatives and may vary slightly based on solvent and experimental conditions.[12][13]

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its function as a stable, versatile synthetic precursor. The dimethylaminomethyl moiety is an excellent leaving group, particularly after quaternization with an alkyl halide (e.g., methyl iodide), which converts it into a highly reactive trimethylammonium salt.[14] This reactivity allows for facile nucleophilic substitution at the C3 position, opening a gateway to a diverse range of 2-methylindole derivatives.

This synthetic utility is paramount in drug discovery, where the indole scaffold is a privileged structure found in numerous FDA-approved drugs and bioactive natural products.[12][15] The dimethylamine functional group itself is a common pharmacophore in many pharmaceuticals, valued for its ability to increase solubility and interact with biological targets.[15][16]

Key Synthetic Transformations:

-

Synthesis of Tryptophan Analogs: Reaction with stabilized carbanions, such as those derived from diethyl acetamidomalonate, provides a direct route to protected 2-methyltryptophan derivatives, which are valuable building blocks for peptide synthesis and drug design.

-

Cyanation: Displacement with cyanide ions (e.g., from NaCN or KCN) yields 2-methyl-3-indoleacetonitrile, a precursor to 2-methyl-indole-3-acetic acid (a heteroauxin analog) and 2-methyltryptamine.

-

Thiolation and Alkylation: Reactions with various thiolates or Grignard reagents allow for the introduction of sulfur-containing moieties or new carbon-carbon bonds at the C3 position.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. As with many amine and indole compounds, it should be considered potentially harmful if inhaled, ingested, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed toxicological and handling information.

Conclusion

This compound (CAS 37125-92-1) is more than just another indole derivative; it is a strategically designed synthetic tool. Its preparation via the robust Mannich reaction is straightforward, and its true power is realized in its subsequent transformations. By providing a stable yet reactive handle at the C3 position of the valuable 2-methylindole core, it empowers chemists to efficiently construct libraries of complex molecules for applications ranging from materials science to the development of next-generation therapeutics. Its role as a pivotal intermediate ensures its continued relevance in the fields of organic synthesis and medicinal chemistry.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. Gramine - Wikipedia [en.wikipedia.org]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-[(Dimethylamino)methyl]indole | 3978-16-3 [chemicalbook.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Mannich Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Gramine [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity of Gramine (2-Methyl-3-N,N-dimethylaminomethylindole)

Abstract

Gramine (2-Methyl-3-N,N-dimethylaminomethylindole), a naturally occurring indole alkaloid, has garnered significant scientific interest due to its extensive and varied biological activities.[1][2][3] First isolated from plants like barley (Hordeum vulgare) and giant reed (Arundo donax L.), it serves as a natural defense mechanism against herbivores and pathogens.[1][2] Beyond its ecological role, gramine presents a versatile scaffold for drug discovery, demonstrating a remarkable spectrum of pharmacological effects, including antimicrobial, antitumor, anti-inflammatory, and neuroactive properties.[1][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of gramine, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in harnessing its therapeutic potential.

Introduction: The Chemical and Biological Landscape of Gramine

Gramine (CAS No. 87-52-5) is an indole alkaloid chemically known as N,N-dimethyl-1H-indole-3-methanamine.[2] Its structure, featuring a rigid indole nucleus and a flexible dimethylaminomethyl side chain at the C3 position, is a key determinant of its biological versatility. This structural motif is shared by clinically significant drugs like the triptans (e.g., sumatriptan), which are used to treat migraines, highlighting the pharmacological relevance of the gramine scaffold.[1][3] In nature, gramine is biosynthesized from the amino acid tryptophan and plays a vital role in plant defense.[1][2] Its broad-spectrum bioactivity has made it a focal point in medicinal chemistry and agricultural science, serving both as a promising therapeutic lead and a precursor for the synthesis of more complex bioactive molecules.[2][5]

Synthesis of the Gramine Scaffold

The accessibility of gramine for research and development is largely due to a robust and efficient chemical synthesis, most commonly the Mannich reaction.[3][6] This one-pot synthesis provides a high-yield pathway to gramine and its derivatives, making it an attractive starting point for chemical library development.

The Mannich Reaction: A Reliable Synthetic Route

The Mannich reaction for gramine synthesis involves the aminoalkylation of an acidic proton located on the indole ring. The typical reactants are indole, formaldehyde, and dimethylamine.[3][6] An acid catalyst, such as acetic acid, is often employed to facilitate the reaction, with optimized protocols reporting yields as high as 95.6%.[6]

The causality behind this choice of reaction is its efficiency and atom economy. It allows for the direct formation of the C-C bond at the desired C3 position of the indole, a site that is nucleophilic and reactive. The reaction proceeds through the formation of an electrophilic dimethylaminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine, which is then attacked by the electron-rich indole ring.

Caption: Workflow for Gramine Synthesis via the Mannich Reaction.

A Spectrum of Biological Activities

Gramine's diverse pharmacological profile is a testament to its ability to interact with multiple biological targets. This section details its most significant activities, the underlying mechanisms, and the quantitative data supporting these findings.

Antimicrobial and Antifungal Activity

Gramine exhibits potent activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new anti-infective agents.[1][4]

-

Antibacterial Effects: Studies have demonstrated gramine's efficacy against both Gram-positive and Gram-negative bacteria. For instance, it effectively inhibits the growth of Escherichia coli and Staphylococcus aureus, with reported Minimum Inhibitory Concentrations (MICs) of 16.92 µg/mL and 6.26 µg/mL, respectively.[1] It has also shown activity against methicillin-resistant S. aureus (MRSA).[1] The mechanism is thought to involve disruption of bacterial cell membranes and interference with essential metabolic processes. The indole nucleus is a known pharmacophore in many antimicrobial agents, and its presence in gramine likely contributes to this activity.

-

Antifungal Effects: The gramine scaffold has been explored for its antifungal properties. Derivatives of gramine have shown inhibitory activity against pathogenic fungi such as Candida albicans, Trichophyton rubrum, and Aspergillus fumigatus.[7][8] While the exact mechanism is still under investigation, it is hypothesized to involve the inhibition of key fungal enzymes or disruption of cell wall integrity.

Table 1: Summary of Antimicrobial Activity of Gramine

| Microorganism | Activity Type | Measurement | Result | Reference |

| Escherichia coli | Antibacterial | MIC | 16.92 µg/mL | [1] |

| Staphylococcus aureus | Antibacterial | MIC | 6.26 µg/mL | [1] |

| MRSA | Antibacterial | Inhibition Rate | 82% at 400 µg/mL | [1] |

| Candida albicans | Antifungal | MIC₅₀ (Derivatives) | 0.5 µM - 26.7 µM | [7] |

Antitumor Activity

A significant area of research focuses on the anticancer potential of gramine and its derivatives. These compounds have demonstrated cytotoxicity against various human cancer cell lines.

-

Mechanisms of Action: The antitumor effects of gramine derivatives are often multi-faceted. For example, a gramine-based hybrid molecule, compound 79c, exhibited potent activity against MGC803 human gastric cancer cells with an IC₅₀ value of 3.74 µM.[1][6] Mechanistic studies revealed that this compound induces cell cycle arrest, triggers mitochondria-mediated apoptosis, and inhibits cancer cell metastasis.[1][6] This multi-target approach is highly desirable in cancer therapy as it can overcome resistance mechanisms.

-

Cytotoxicity: The cytotoxic effects are concentration-dependent. Studies in rat primary hepatocytes showed that gramine itself can induce cell death, an effect that was linked to its metabolic activation by cytochrome P450 enzymes.[9] This highlights a critical aspect of drug development: understanding the metabolic fate of a compound, as metabolites can be more active or more toxic than the parent drug.

Table 2: Cytotoxic Activity of Gramine and Its Derivatives

| Cell Line | Compound | Measurement | Result | Reference |

| BGC-823 (Human Gastric) | Derivative 61b | IC₅₀ | 5.7 µg/mL | [1] |

| MGC803 (Human Gastric) | Derivative 79c | IC₅₀ | 3.74 µM | [1][6] |

| Rat Primary Hepatocytes | Gramine | Cell Death | 24% at 200 µM | [9] |

Anti-inflammatory Properties

Gramine has demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.

-

NF-κB Pathway Inhibition: A crucial mechanism underlying gramine's anti-inflammatory activity is its ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] In microglia, the primary immune cells of the central nervous system, gramine was found to inhibit the release of pro-inflammatory mediators like nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] By inhibiting the NF-κB pathway, gramine effectively alleviates microglia activation and neuroinflammation.[10] This makes it a promising candidate for treating neuroinflammatory conditions.

Caption: Gramine's Inhibition of the NF-κB Signaling Pathway.

Neuroactivity and Serotonergic Effects

The structural similarity of gramine to serotonin and DMT suggests potential interactions with the central nervous system.[11] It has been shown to act as a serotonin receptor antagonist, capable of blocking the activity of serotonin in the body.[6][12] This activity is relevant for its potential application in conditions involving serotonin dysregulation. Furthermore, gramine has been investigated for its potential in Alzheimer's disease therapy, partly due to its interaction with serotonin receptors and its anti-inflammatory effects which can combat neuroinflammation, a hallmark of the disease.[1][2][10]

Insecticidal and Allelochemical Activity

In its natural context, gramine functions as a potent defense chemical.[2] It exhibits broad-spectrum insecticidal activity against various herbivores, including aphids.[6][13] Studies have shown that gramine incorporated into artificial diets decreases the survival, ingestion, and reproduction of aphids, confirming its role as a feeding deterrent and toxin.[13][14] This property makes gramine a valuable lead compound in the search for natural, eco-friendly pesticides.[5] Additionally, gramine can shape the microbial communities in the soil around plant roots, indicating it has allelochemical functions that influence the rhizosphere microbiome.[15][16]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for two fundamental assays used to evaluate the biological activity of gramine.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.

Objective: To find the lowest concentration of gramine that visibly inhibits the growth of a specific bacterium.

Materials:

-

Gramine stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase (e.g., S. aureus)

-

Sterile Mueller-Hinton Broth (MHB)

-

Positive control (e.g., Gentamicin)

-

Negative control (MHB + DMSO without bacteria)

-

Growth control (MHB + bacteria + DMSO)

Procedure:

-

Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the gramine stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well (except the negative control).

-

Controls: Prepare the growth control well containing MHB and the bacterial inoculum. The negative control contains only MHB. A positive control antibiotic should be run in parallel.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of gramine in a well with no visible turbidity (bacterial growth).

Protocol: MTT Cytotoxicity Assay

This protocol describes the use of the MTT assay to measure the cytotoxic effects of gramine on a cancer cell line.

Objective: To determine the concentration of gramine that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MGC803)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Gramine stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of gramine in culture medium. Remove the old medium from the plate and add 100 µL of the gramine dilutions to the respective wells. Include a vehicle control (medium + DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the gramine concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

Gramine (this compound) is a privileged scaffold in medicinal and agricultural chemistry, possessing a rich and diverse biological profile.[1][3] Its activities span antimicrobial, antitumor, anti-inflammatory, and insecticidal effects, driven by interactions with multiple cellular targets and pathways. The straightforward synthesis of the gramine core further enhances its appeal as a foundational molecule for drug discovery programs.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While several mechanisms have been elucidated, the precise molecular targets for many of gramine's effects remain to be discovered. Advanced techniques like chemoproteomics could identify direct binding partners.

-

Pharmacokinetic Optimization: The parent gramine molecule may have limitations in terms of metabolic stability and bioavailability.[9][17] Future synthetic efforts should focus on creating derivatives with improved drug-like properties.

-

Selective Toxicity: Enhancing the therapeutic index by designing gramine analogs that are selectively toxic to cancer cells or pathogens while sparing host cells is a critical next step for clinical translation.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to explore the vast potential of gramine and its derivatives, paving the way for the development of novel therapeutics and sustainable agricultural solutions.

References

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

-

Gramine. (n.d.). In Wikipedia. Retrieved from a web search. [Link]

-

Recent Developments of Gramine: Chemistry and Biological Activity. (2023). ResearchGate. [Link]

-

Sable, R. (2023). Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. Journal of Drug Delivery and Therapeutics, 13(11-S), 114-121. [Link]

-

Gramine. (n.d.). In Wikipedia. Retrieved from a web search. [Link]

-

Metabolic Activation and Cytotoxicity of Gramine Mediated by CYP3A in Rats. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus. (n.d.). Journal of Agricultural and Food Chemistry. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PMC. [Link]

-

Gramine inhibited the release of pro‐inflammatory mediators in... (n.d.). ResearchGate. [Link]

-

A Cytotoxicity effect of gramine on HEK293 cells. B Cytotoxicity effect... (n.d.). ResearchGate. [Link]

-

Synthesis of Step A: 2-Acetyl-3-(N,N-dimethylaminomethyl)-indole (SI-WG 343). (n.d.). Molbase. [Link]

-

Effect of gramine of barley seedlings to the aphid Rhopalosiphum padi. (n.d.). ResearchGate. [Link]

-

Gramine. (n.d.). DMT-Nexus Wiki. [Link]

-

Gramine | C11H14N2 | CID 6890. (n.d.). PubChem. [Link]

-

Gramine Exerts Cytoprotective Effects and Antioxidant Properties Against H2O2-Induced Oxidative Stress in HEK 293 Cells. (n.d.). ResearchGate. [Link]

-

HOW DOES GRAMINE AFFECT PROBING BEHAVIOUR OF GRAIN APHID?. (n.d.). ResearchGate. [Link]

-

The indole-alkaloid gramine shapes the bacterial communities thriving at the barley root-soil interface. (2020). bioRxiv. [Link]

-

Applications of the indole-alkaloid gramine modulate the assembly of individual members of the barley rhizosphere microbiota. (n.d.). OUCI. [Link]

-

Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethylaluminium complex. (2015). PMC - NIH. [Link]

-

Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethyl-aluminium complex. (2015). PubMed. [Link]

-

Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity. (2021). PMC - PubMed Central. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI. [Link]

-

Studies on antifungal agents. 18. In vitro activity of 5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methy lisoxazol idines and related compounds. (1988). PubMed. [Link]

-

Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. (n.d.). PubMed. [Link]

-

This compound, 97% Purity, C12H16N2, 1 gram. (n.d.). LabAlley. [Link]

-

Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. (2018). MDPI. [Link]

-

Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. (n.d.). MDPI. [Link]

-

Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. (n.d.). PMC - PubMed Central. [Link]

-

Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. (n.d.). MDPI. [Link]

-

Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (n.d.). PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. (n.d.). ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on antifungal agents. 18. In vitro activity of 5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methy lisoxazol idines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Gramine - Wikipedia [en.wikipedia.org]

- 12. Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Applications of the indole-alkaloid gramine modulate the assembly of individual members of the barley rhizosphere micro… [ouci.dntb.gov.ua]

- 17. Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products [mdpi.com]

Spectroscopic Data of 2-Methyl-3-N,N-dimethylaminomethylindole: A Predictive and Comparative Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Methyl-3-N,N-dimethylaminomethylindole (also known as 2-Methylgramine), a compound of significant interest in medicinal chemistry. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this guide employs a robust predictive and comparative methodology. By leveraging detailed experimental data from the closely related analogs, Gramine and 2-Methylindole, we present a thorough interpretation and prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar indole derivatives.

Introduction: The Significance of this compound

Indole alkaloids are a vast and important class of naturally occurring and synthetic compounds with a wide range of biological activities. This compound, a derivative of the naturally occurring alkaloid Gramine, holds potential as a scaffold in drug discovery due to its structural features. Accurate and reliable spectroscopic data is paramount for the unambiguous identification and characterization of such molecules, ensuring the integrity of research and development efforts.

This guide addresses a critical gap in the available scientific literature by providing a detailed predictive analysis of the spectroscopic data of this compound. Our approach is grounded in the fundamental principles of spectroscopy and a comparative analysis with well-characterized, structurally similar compounds.

Methodology: A Predictive and Comparative Approach

The core of this guide is a meticulous analysis of the experimental spectroscopic data of two key structural analogs:

-

Gramine (3-(Dimethylaminomethyl)indole): The parent compound lacking the 2-methyl group.

-

2-Methylindole: The parent indole ring with the C2-methyl substituent but without the C3-aminomethyl group.

By understanding the spectroscopic signatures of these fragments, we can confidently predict the spectral features of the target molecule, this compound. This methodology is a standard and trusted practice in chemical analysis when reference standards are unavailable.

Caption: Workflow for Predictive Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the experimental data of Gramine and 2-Methylindole.

Experimental NMR Data of Analog Compounds

The experimental NMR data for Gramine and 2-Methylindole, acquired in CDCl₃, are summarized below. This data serves as the foundation for our predictions.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Gramine | 8.10 (br s, 1H, NH), 7.65 (d, 1H), 7.35 (d, 1H), 7.18 (t, 1H), 7.11 (t, 1H), 7.03 (s, 1H), 3.53 (s, 2H, CH₂), 2.28 (s, 6H, N(CH₃)₂) | 136.5, 127.5, 124.2, 122.1, 119.4, 118.9, 112.4, 111.2, 54.3, 45.2 |

| 2-Methylindole | 7.95 (br s, 1H, NH), 7.51 (d, 1H), 7.27 (d, 1H), 7.08 (m, 2H), 6.22 (s, 1H, C3-H), 2.44 (s, 3H, C2-CH₃) | 135.3, 130.8, 129.6, 121.0, 119.1, 118.1, 110.2, 107.2, 11.6 |

Predicted ¹H NMR Spectrum of this compound

The presence of the C2-methyl group is expected to introduce a singlet at approximately 2.4 ppm and cause a slight upfield shift of the C4-proton. The absence of the C3-proton will result in the disappearance of the singlet around 6.2 ppm seen in 2-Methylindole.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Indole NH | ~8.0 | Broad Singlet | 1H | Similar to analogs. |

| Aromatic H (C4-C7) | 7.0 - 7.6 | Multiplets | 4H | Similar to analogs, with potential slight shifts due to C2-Me. |

| CH₂ (C3-CH₂) | ~3.6 | Singlet | 2H | Similar to Gramine, possibly slightly deshielded by C2-Me. |

| N(CH₃)₂ | ~2.3 | Singlet | 6H | Similar to Gramine. |

| C2-CH₃ | ~2.4 | Singlet | 3H | From 2-Methylindole. |

Predicted ¹³C NMR Spectrum of this compound

The carbon spectrum will be a composite of the features from both analogs. The C2 will be significantly downfield due to the methyl substituent, and a new signal for the C2-methyl carbon will appear.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~135 | Similar to 2-Methylindole. |

| C3 | ~110 | Influenced by the aminomethyl group, similar to Gramine's C3. |

| C3a | ~128 | Aromatic quaternary carbon. |

| C4 | ~119 | Aromatic CH. |

| C5 | ~121 | Aromatic CH. |

| C6 | ~120 | Aromatic CH. |

| C7 | ~111 | Aromatic CH. |

| C7a | ~136 | Aromatic quaternary carbon. |

| CH₂ | ~54 | Similar to Gramine. |

| N(CH₃)₂ | ~45 | Similar to Gramine. |

| C2-CH₃ | ~12 | Similar to 2-Methylindole. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C=C, and C-N bonds.

Experimental IR Data of Analog Compounds

| Compound | Key IR Absorptions (cm⁻¹) |

| Gramine | 3400-3300 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1600-1450 (Aromatic C=C stretch), 1350-1250 (C-N stretch) |

| 2-Methylindole | 3400 (N-H stretch), 3050 (Aromatic C-H stretch), 2920 (Aliphatic C-H stretch), 1615, 1460 (Aromatic C=C stretch) |

Predicted IR Spectrum of this compound

The IR spectrum will be a superposition of the spectra of the two analogs.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400 - 3300 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2800 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.

Experimental MS Data of Analog Compounds

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Gramine | 174 | 130 (M - N(CH₃)₂) |

| 2-Methylindole | 131 | 130 (M - H), 115 (M - CH₃ - H) |

Predicted Mass Spectrum of this compound

The molecular weight of this compound is 188.27 g/mol . The fragmentation pattern is predicted to be dominated by the cleavage of the dimethylaminomethyl group.

-

Molecular Ion (M⁺): m/z 188

-

Base Peak: m/z 144. This is expected to be the most abundant fragment, resulting from the benzylic cleavage and loss of the dimethylamino radical (•N(CH₃)₂). This is a characteristic fragmentation for gramine-like structures.[1]

-

Other Fragments:

-

m/z 130: Loss of the entire dimethylaminomethyl group.

-

m/z 115: Further fragmentation of the indole ring.

-

Caption: Predicted MS Fragmentation Pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging experimental data from its close structural analogs, Gramine and 2-Methylindole, we have constructed a reliable and scientifically sound spectroscopic profile for the target molecule. This work serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this and related indole derivatives, facilitating their unambiguous identification and furthering their potential in drug discovery and development.

References

-

PubChem. Gramine. National Center for Biotechnology Information. [Link][2]

-

PubChem. 2-Methylindole. National Center for Biotechnology Information. [Link][3]

-

ResearchGate. (a) Proposed fragmentation pathway and (b) mass spectrum of gramine. [Link][1]

-

NIST. Gramine. National Institute of Standards and Technology. [Link][4]

-

NIST. 1H-Indole, 2-methyl-. National Institute of Standards and Technology. [Link][5]

Sources

Crystal structure of 2-Methylgramine

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Methylgramine

Abstract

Introduction: The Scientific Imperative

Gramine, or 3-(dimethylaminomethyl)indole, is a naturally occurring alkaloid found in various plant species, where it often serves a defensive role.[1][2][3] Its synthetic derivatives have garnered significant attention for a wide spectrum of pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.[4] 2-Methylgramine, with a methyl group at the 2-position of the indole ring, represents a structurally significant modification. The addition of this methyl group can profoundly influence the molecule's electronic properties, steric profile, and conformational flexibility, thereby altering its biological activity.

A definitive crystal structure is the gold standard for molecular characterization. It provides unequivocal data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), validating computational models, and guiding the rational design of next-generation therapeutic agents. The absence of a published structure for 2-Methylgramine presents a research opportunity; this guide provides the blueprint to seize it.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. A flawed synthesis or inadequate purification will invariably prevent the growth of diffraction-quality single crystals. The most common and effective route to 2-Methylgramine is the Mannich reaction.[4][5]

Experimental Protocol: Mannich Condensation for 2-Methylgramine Synthesis

This protocol is a robust method adapted from established literature procedures.[5]

Core Principle: The Mannich reaction is an aminoalkylation that involves the reaction of an active hydrogen compound (2-methylindole), formaldehyde, and a secondary amine (dimethylamine).

Step-by-Step Methodology:

-

Reagent Preparation: In a three-neck flask equipped with a mechanical stirrer and a thermometer, and cooled in an ice bath, combine 236 mL of glacial acetic acid and 62 mL of 37% aqueous formaldehyde. The temperature must be maintained at 10°C.

-

Amine Addition: While maintaining rigorous temperature control (10°C), slowly add 154 mL of 25% aqueous dimethylamine to the formaldehyde/acetic acid mixture. This exothermic step requires careful, dropwise addition.

-

Indole Addition: In a separate beaker, dissolve 100 g of 2-methylindole in 160 mL of dioxane. Add this solution dropwise to the reaction flask, again ensuring the temperature does not rise above 10°C.

-

Reaction Maturation: Stir the resulting mixture in the ice bath for 1 hour, then remove the bath and continue stirring overnight at ambient temperature to allow the reaction to proceed to completion.

-

Crude Product Precipitation: Pour the reaction mixture into 2 liters of cold water with vigorous stirring. A precipitate of crude 2-Methylgramine will form upon basification. Add approximately 225 mL of 50% aqueous sodium hydroxide dropwise until the solution is strongly basic.

-

Isolation: Collect the crude solid by vacuum filtration, wash thoroughly with deionized water, and air-dry.

Protocol: Multi-Step Purification and Final Recrystallization

Causality: The crude product will contain unreacted starting materials and side products. A multi-step purification process involving an acid-base extraction followed by recrystallization is essential for achieving the >99% purity required for crystallography.

-

Acid-Base Extraction: Dissolve the crude solid in approximately 700 mL of dilute aqueous hydrochloric acid. The basic 2-Methylgramine will form its soluble hydrochloride salt, leaving behind non-basic impurities.

-

Decolorization: Add a small amount of activated charcoal to the acidic solution, stir for 15-20 minutes, and then filter through a pad of celite to remove the charcoal and any adsorbed colored impurities.

-

Reprecipitation: Dilute the clear filtrate to 2 liters with water and re-precipitate the purified free base by slowly adding 50% sodium hydroxide with stirring.

-

Final Recrystallization: Collect the purified solid by filtration and air-dry. For the final step, recrystallize the material from a suitable solvent like acetonitrile. This step is critical as it can yield initial crystals for analysis. A successful synthesis should yield approximately 72 g of a product with a melting point of 117-119°C.[5]

Synthesis and Purification Workflow Diagram

Caption: Workflow from starting materials to purified 2-Methylgramine.